nAChR Subtype Selectivity Window: Non-2-ene Derivative Achieves ~23-Fold Discrimination Between α4β2 and α3β4 Receptors
A close structural analog—9-methyl-3-(pyridin-3-yl)-9-azabicyclo[3.3.1]non-2-ene (CHEMBL1276234)—demonstrates a 23.2-fold binding selectivity window favoring the α4β2 nAChR subtype (Ki = 10.4 nM) over the α3β4 subtype (Ki = 241 nM), both measured via [³H]epibatidine displacement in HEK293 cells expressing rat nAChR subtypes [1]. By contrast, the saturated 9-azabicyclo[3.3.1]nonane scaffold is predominantly associated with 5-HT₃ receptor antagonism (e.g., granisetron, Ki = 0.26–1.5 nM at human 5-HT₃A) rather than nAChR modulation, representing a complete target-class divergence rather than a potency shift [2]. The non-2-ene unsaturation therefore directs ligand pharmacology toward the nAChR cholinergic space, a property not replicated by the saturated core.
| Evidence Dimension | nAChR subtype binding selectivity (Ki ratio α3β4 / α4β2) |
|---|---|
| Target Compound Data | Ki (α4β2) = 10.4 nM; Ki (α3β4) = 241 nM; Selectivity ratio = 23.2 (for close analog CHEMBL1276234) |
| Comparator Or Baseline | Granisetron (saturated 9-azabicyclo[3.3.1]nonane derivative): Ki (5-HT₃A) = 0.26–1.5 nM; no significant nAChR affinity reported |
| Quantified Difference | 23.2-fold intra-nAChR subtype selectivity vs. complete target-class switch (nAChR vs. 5-HT₃) for saturated scaffold |
| Conditions | [³H]epibatidine displacement, rat α4β2 and α3β4 nAChR expressed in HEK293 cells, 3 h incubation (BindingDB / ChEMBL curated data) |
Why This Matters
For programs targeting nAChR-mediated indications (CNS disorders, neuroprotection, smoking cessation), the non-2-ene scaffold offers a validated entry point with measurable subtype discrimination, whereas the saturated scaffold primarily addresses an unrelated receptor family.
- [1] BindingDB BDBM50331014 / CHEMBL1276234. Ki: 10.4 nM (rat α4β2 nAChR), 241 nM (rat α3β4 nAChR). Displacement of [³H]epibatidine, HEK293 cells. View Source
- [2] Guide to Pharmacology (IUPHAR/BPS). Granisetron: 5-HT₃A receptor, pKi ~8.8 (Ki ~1.5 nM). Mol. Pharmacol. 1995, 48, 407–16. View Source
